molecular formula C24H22FN5OS B12454675 4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide

Cat. No.: B12454675
M. Wt: 447.5 g/mol
InChI Key: FASDJRUPNBBUPC-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenyl group, and a benzotriazolyl moiety. Its molecular formula is C24H22FN5OS, and it has a molecular weight of approximately 447.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the synthesis of a benzotriazole derivative by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the benzotriazole derivative.

    Thioamide Formation: The benzotriazole derivative is then reacted with thiophosgene to form the corresponding thioamide.

    Coupling Reaction: The final step involves coupling the thioamide with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2-fluorophenyl)benzamide
  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide
  • tert-butyl 4-fluorophenylcarbamate

Uniqueness

4-tert-butyl-N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide is unique due to its combination of a benzotriazole moiety with a fluorophenyl group and a thioamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H22FN5OS

Molecular Weight

447.5 g/mol

IUPAC Name

4-tert-butyl-N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]benzamide

InChI

InChI=1S/C24H22FN5OS/c1-24(2,3)16-6-4-15(5-7-16)22(31)27-23(32)26-18-10-13-20-21(14-18)29-30(28-20)19-11-8-17(25)9-12-19/h4-14H,1-3H3,(H2,26,27,31,32)

InChI Key

FASDJRUPNBBUPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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